molecular formula C19H22N2O4S B2381058 Methyl 4-((2-(furan-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate CAS No. 2034541-91-6

Methyl 4-((2-(furan-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate

Cat. No.: B2381058
CAS No.: 2034541-91-6
M. Wt: 374.46
InChI Key: SXSFEDMAISJOSF-UHFFFAOYSA-N
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Description

Methyl 4-((2-(furan-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a benzoate ester

Preparation Methods

The synthesis of Methyl 4-((2-(furan-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiomorpholine moiety: This step often involves nucleophilic substitution reactions where a thiomorpholine derivative is introduced to the furan ring.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the benzoate ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Methyl 4-((2-(furan-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the furan ring and the carbamoyl group, to form corresponding alcohols and amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the furan ring and the benzoate ester.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-((2-(furan-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(furan-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and thiomorpholine moiety can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to Methyl 4-((2-(furan-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate include:

    Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate: Differing by the position of the furan ring substitution.

    Methyl 4-((2-(thiophen-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate: Featuring a thiophene ring instead of a furan ring.

    Methyl 4-((2-(pyridin-3-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate: Containing a pyridine ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-[[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-24-19(23)15-4-2-14(3-5-15)18(22)20-12-17(16-6-9-25-13-16)21-7-10-26-11-8-21/h2-6,9,13,17H,7-8,10-12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSFEDMAISJOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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